(+/-)-Strigol

Descripción general

Descripción

(+/-)-Strigol is a naturally occurring compound belonging to the class of strigolactones, which are plant hormones. These compounds play a crucial role in regulating plant growth and development, particularly in the interaction between plants and symbiotic fungi. Strigolactones are also involved in the inhibition of shoot branching and the promotion of root growth. This compound is known for its ability to stimulate the germination of parasitic plants such as Striga and Orobanche species.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Strigol involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the D-ring: This involves the cyclization of a suitable precursor to form the D-ring of the strigolactone structure.

Construction of the ABC-ring system: This step involves the formation of the tricyclic core structure through a series of cyclization and functional group transformations.

Introduction of the butenolide moiety:

Industrial Production Methods: Industrial production of this compound is typically carried out through chemical synthesis, as the natural extraction from plants is not feasible on a large scale. The synthetic route involves the use of various reagents and catalysts to achieve the desired product with high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (+/-)-Strigol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs.

Aplicaciones Científicas De Investigación

(+/-)-Strigol has several scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of strigolactones.

Biology: It is used to investigate the role of strigolactones in plant growth and development, as well as their interaction with symbiotic fungi.

Medicine: Research is ongoing to explore the potential therapeutic applications of strigolactones in treating diseases such as cancer and neurodegenerative disorders.

Industry: this compound is used in agriculture to control parasitic weeds and improve crop yields.

Mecanismo De Acción

The mechanism of action of (+/-)-Strigol involves its interaction with specific molecular targets and pathways in plants. Strigolactones are perceived by a receptor complex consisting of the proteins D14 and MAX2. Upon binding to the receptor, this compound undergoes hydrolysis, leading to the formation of an active intermediate that triggers downstream signaling pathways. These pathways regulate various physiological processes, including shoot branching inhibition and root growth promotion.

Comparación Con Compuestos Similares

(+/-)-Strigol is unique among strigolactones due to its specific structure and biological activity. Similar compounds include:

(+/-)-Orobanchol: Another strigolactone with similar biological activity but different structural features.

(+/-)-Sorgolactone: A strigolactone with a similar role in plant-microbe interactions but distinct chemical structure.

(+/-)-Solanacol: A strigolactone with unique structural characteristics and biological functions.

In comparison, this compound is particularly effective in stimulating the germination of parasitic plants, making it a valuable tool in agricultural research and weed control.

Actividad Biológica

(+/-)-Strigol is a member of the strigolactone family, which are plant hormones known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its role in plant development, interactions with parasitic plants, and implications for agricultural practices.

Overview of Strigolactones

Strigolactones (SLs) are terpenoid lactones that play crucial roles in various plant processes, including:

- Regulation of Plant Growth : SLs modulate shoot branching and root architecture.

- Stress Responses : They help plants respond to environmental stressors.

- Interactions with Microorganisms : SLs facilitate symbiotic relationships with arbuscular mycorrhizal fungi and trigger germination in parasitic plants like Striga and Orobanche.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in plants. The D14 receptor, an α/β-hydrolase enzyme, is essential for the perception of SLs. Upon binding to SLs, D14 undergoes a conformational change that initiates downstream signaling pathways, leading to various physiological responses in plants .

Structure-Activity Relationship (SAR)

Research has shown that the structural components of strigolactones significantly influence their biological activity. The butenolide D-ring is particularly critical for the bioactivity of SLs. Modifications to this ring can enhance or inhibit the interaction with D14 and alter subsequent biological effects .

1. Inhibition of Parasitic Weeds

One of the most significant roles of this compound is its ability to stimulate the germination of seeds from parasitic weeds such as Striga. This germination process is initiated when strigolactones are released from host plant roots, which can lead to severe agricultural losses due to competition for resources .

Table 1: Effects of this compound on Parasitic Plant Germination

2. Promotion of Mycorrhizal Associations

In addition to its role in promoting parasitic seed germination, this compound enhances the establishment of beneficial mycorrhizal associations. These interactions improve nutrient uptake, particularly phosphorus, and enhance plant resilience against biotic and abiotic stresses .

Case Study 1: Impact on Crop Yield

A study conducted on maize crops demonstrated that the application of synthetic strigolactones increased mycorrhizal colonization rates, leading to enhanced nutrient uptake and a subsequent increase in crop yield by approximately 20% compared to untreated controls .

Case Study 2: Management of Striga Infestation

Field trials in sub-Saharan Africa showed that integrating strigolactone inhibitors into crop management practices significantly reduced Striga infestation levels. This approach resulted in improved maize yields and reduced reliance on chemical herbicides .

Future Directions in Research

Ongoing research aims to explore:

- The development of strigolactone analogs that can selectively inhibit parasitic weed germination without affecting beneficial mycorrhizal fungi.

- Understanding the genetic basis for strigolactone biosynthesis and signaling pathways to enhance crop resilience against parasitic plants.

Propiedades

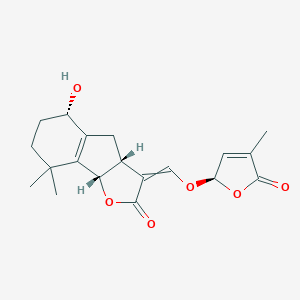

IUPAC Name |

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXXOPWCBSPAA-FTOGJNOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.